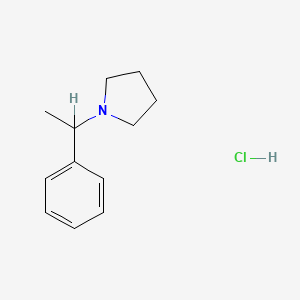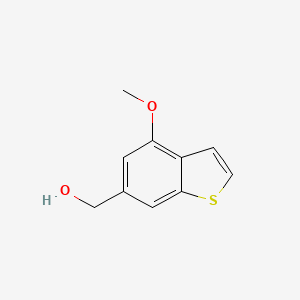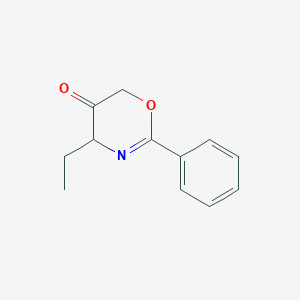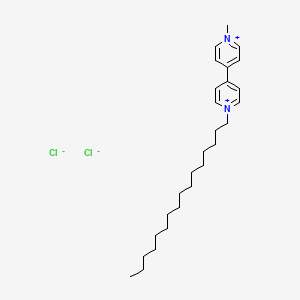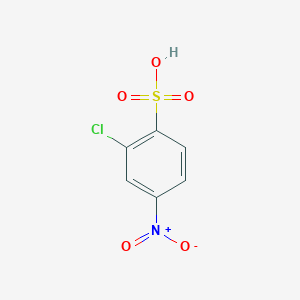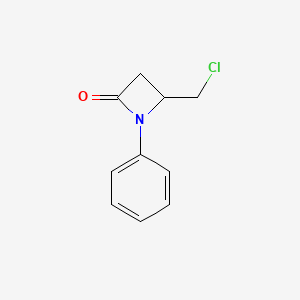
2-Ethenyl-3-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-3-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system with an ethenyl group at the second position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, starting with 2-methylnaphthalene, a Friedel-Crafts alkylation reaction can be employed to introduce the ethenyl group at the desired position. This reaction typically requires the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as those described for laboratory synthesis. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
2-Ethenyl-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 2-ethyl-3-methylnaphthalene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-Ethenyl-3-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethenyl-3-methylnaphthalene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Specific pathways and targets depend on the nature of the derivative and its intended application.
類似化合物との比較
Similar Compounds
2-Methylnaphthalene: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
3-Methylnaphthalene: Similar structure but without the ethenyl group, affecting its chemical properties and reactivity.
2-Ethenylnaphthalene: Similar but lacks the methyl group, influencing its physical and chemical behavior.
Uniqueness
2-Ethenyl-3-methylnaphthalene is unique due to the presence of both ethenyl and methyl groups on the naphthalene ring, which imparts distinct reactivity and potential for diverse applications. Its dual substitution pattern allows for selective functionalization and exploration of various chemical and biological properties.
特性
CAS番号 |
76293-32-8 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-ethenyl-3-methylnaphthalene |
InChI |
InChI=1S/C13H12/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h3-9H,1H2,2H3 |
InChIキー |
CMXSWRSSTPMRKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C=C1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


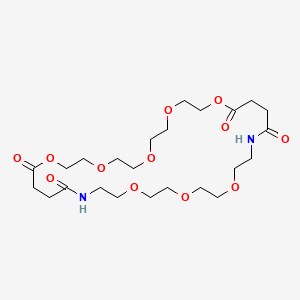
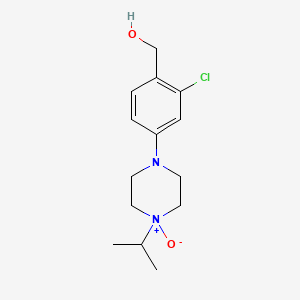

![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)



